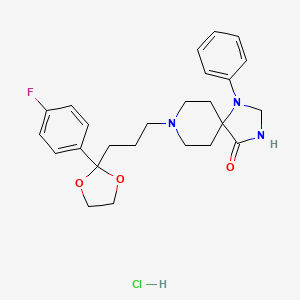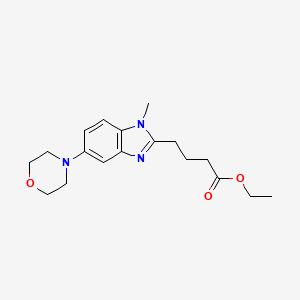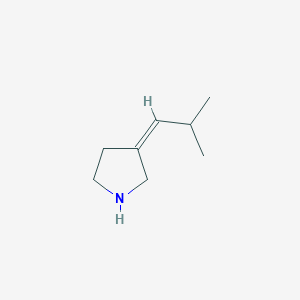![molecular formula C20H22F2N10O12P2 B13438120 2-azanyl-9-[(1~{R},6~{R},8~{R},9~{R},10~{R},15~{R},17~{R},18~{R})-17-(2-azanyl-6-oxidanylidene-1~{H}-purin-9-yl)-9,18-bis(fluoranyl)-3,12-bis(oxidanyl)-3,12-bis(oxidanylidene)-2,4,7,11,13,16-hexaoxa-3$l^{5},12$l^{5}-diphosphatricyclo[13.3.0.0^{6,10}]octadecan-8-yl]-1~{H}-purin-6-one](/img/structure/B13438120.png)
2-azanyl-9-[(1~{R},6~{R},8~{R},9~{R},10~{R},15~{R},17~{R},18~{R})-17-(2-azanyl-6-oxidanylidene-1~{H}-purin-9-yl)-9,18-bis(fluoranyl)-3,12-bis(oxidanyl)-3,12-bis(oxidanylidene)-2,4,7,11,13,16-hexaoxa-3$l^{5},12$l^{5}-diphosphatricyclo[13.3.0.0^{6,10}]octadecan-8-yl]-1~{H}-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclic diguanylate monophosphate fluorinated, also known as c-di-GMP fluorinated, is a synthetic analog of cyclic diguanylate monophosphate. Cyclic diguanylate monophosphate is a bacterial second messenger that plays a crucial role in various cellular processes. The fluorinated version of cyclic diguanylate monophosphate incorporates fluorine atoms at specific positions, which enhances its stability and biological activity. This compound is known for its potent immunostimulant properties in mammals, making it a valuable tool in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclic diguanylate monophosphate fluorinated is synthesized by incorporating fluorine atoms into the cyclic diguanylate monophosphate molecule. The synthesis involves the use of 2’-deoxyguanosines with a fluorine atom at the 2’ position of each nucleoside. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the incorporation of fluorine atoms .
Industrial Production Methods: The industrial production of cyclic diguanylate monophosphate fluorinated involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as liquid chromatography and mass spectrometry to achieve a purity of ≥ 95% .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclic diguanylate monophosphate fluorinated undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of cyclic diguanylate monophosphate fluorinated include oxidizing agents, reducing agents, and fluorinating agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of cyclic diguanylate monophosphate fluorinated include modified nucleosides and nucleotides with enhanced stability and biological activity. These products are valuable for various scientific research applications .
Applications De Recherche Scientifique
Cyclic diguanylate monophosphate fluorinated has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the effects of fluorine incorporation on the stability and reactivity of nucleotides. In biology, it serves as a potent immunostimulant, inducing the production of type I interferons by binding to the endoplasmic reticulum-resident receptor stimulator of interferon genes (STING) . In medicine, it is explored for its potential in developing new immunotherapies and vaccines. In industry, cyclic diguanylate monophosphate fluorinated is used in the development of diagnostic assays and therapeutic agents .
Mécanisme D'action
The mechanism of action of cyclic diguanylate monophosphate fluorinated involves its binding to the STING receptor in the endoplasmic reticulum. This binding induces the production of type I interferons, which play a crucial role in the immune response. The incorporation of fluorine atoms enhances the compound’s stability and binding affinity to the STING receptor, leading to a more potent immunostimulant effect .
Comparaison Avec Des Composés Similaires
Cyclic diguanylate monophosphate fluorinated is unique compared to other similar compounds due to the incorporation of fluorine atoms, which significantly enhances its stability and biological activity. Similar compounds include cyclic diguanylate monophosphate, cyclic diadenylate monophosphate, and cyclic guanosine monophosphate. These compounds also act as second messengers in bacterial cells but lack the enhanced properties conferred by fluorine incorporation .
Propriétés
Formule moléculaire |
C20H22F2N10O12P2 |
|---|---|
Poids moléculaire |
694.4 g/mol |
Nom IUPAC |
2-amino-9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H22F2N10O12P2/c21-7-11-5(41-17(7)31-3-25-9-13(31)27-19(23)29-15(9)33)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(8(12)22)32-4-26-10-14(32)28-20(24)30-16(10)34/h3-8,11-12,17-18H,1-2H2,(H,35,36)(H,37,38)(H3,23,27,29,33)(H3,24,28,30,34)/t5-,6-,7-,8-,11-,12-,17-,18-/m1/s1 |
Clé InChI |
RKBIDRCIXOIYKC-MJIGAOGXSA-N |
SMILES isomérique |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)F)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)F)OP(=O)(O1)O)O |
SMILES canonique |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)F)OP(=O)(O1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide](/img/structure/B13438051.png)

![(13S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13438064.png)
![(E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole](/img/structure/B13438077.png)
![Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438080.png)
![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)

![3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B13438112.png)

![2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine](/img/structure/B13438121.png)
![1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one](/img/structure/B13438123.png)
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R)-3-methoxy-4-oxocyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13438124.png)
